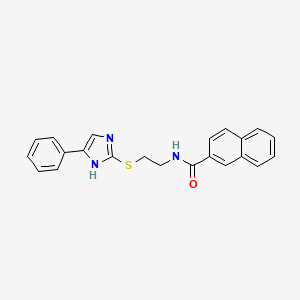

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide

説明

特性

IUPAC Name |

N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3OS/c26-21(19-11-10-16-6-4-5-9-18(16)14-19)23-12-13-27-22-24-15-20(25-22)17-7-2-1-3-8-17/h1-11,14-15H,12-13H2,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHAXCJMYUENCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide typically involves the reaction of 5-phenyl-1H-imidazole-2-thiol with 2-bromoethyl-2-naphthamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or thiols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

科学的研究の応用

Antimicrobial Activity

Research indicates that N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide exhibits notable antimicrobial properties against various pathogens. Imidazole derivatives are recognized for their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The naphthamide component enhances cytotoxicity against cancer cell lines, suggesting its potential use in cancer therapy. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology .

Binding Affinity Studies

Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) are critical for understanding the binding mechanisms of N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide with proteins or nucleic acids. These methods help elucidate how structural modifications can influence biological activity .

Synthetic Pathways

The synthesis of N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide typically involves multi-step organic reactions. Key synthetic strategies include:

- Nucleophilic Substitution Reactions : Involving thioether and amide functionalities.

- Electrophilic Aromatic Substitution : Facilitated by the electron-rich imidazole ring.

- Oxidation-Reduction Reactions : Particularly involving the sulfur atom in the thioether group .

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide against a panel of bacterial strains. Results indicated significant inhibition zones, particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent. -

Cytotoxicity Assessment :

In vitro tests demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung carcinoma cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

作用機序

The mechanism of action of N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory pathways.

類似化合物との比較

Comparison with Structural Analogs

Structural Features and Functional Groups

Target Compound

- Core : 2-Naphthamide

- Linkage : Thioethyl (-S-CH2-CH2-)

- Heterocycle : 5-Phenyl-1H-imidazole

- Key Functional Groups : Amide (C=O), thioether (C-S-C), aromatic rings.

Analog 1: Triazole-Acetamide Derivatives (e.g., 6a-c from )

- Core : Phenylacetamide

- Linkage : Triazole (1,2,3-triazole)

- Heterocycle: None; substituents include nitro (-NO2) groups.

- Key Functional Groups : Amide (C=O), triazole (N-N), nitro (in 6b, 6c).

Analog 2: Benzimidazole-Thioacetamido Derivatives (e.g., W1 from )

- Core : Benzamide

- Linkage : Thioacetamido (-S-CH2-C(=O)-NH-)

- Heterocycle : Benzimidazole (fused benzene-imidazole).

- Key Functional Groups : Amide (C=O), benzimidazole (N-H), nitro (in W1).

- Comparison: Benzimidazole’s fused aromatic system increases planarity and electronic conjugation compared to the target’s non-fused imidazole. The thioethyl group in the target may improve solubility over the thioacetamido linkage in W1 due to reduced hydrogen bonding .

Analog 3: Thiadiazol-Acetamide Derivatives (e.g., 4d from )

- Core : Thiadiazole

- Linkage : Thioether (-S-)

- Heterocycle : Benzimidazole.

- Key Functional Groups : Amide (C=O), thiadiazole (N-S).

- The naphthamide in the target provides a larger aromatic surface for hydrophobic interactions compared to thiadiazole .

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy:

- Target Compound : Expected C=O stretch ~1670–1680 cm⁻¹ (amide I band), N-H stretch ~3260–3300 cm⁻¹.

- Triazole Analogs (6b) : C=O at 1682 cm⁻¹; nitro groups show asymmetric stretches at ~1504 cm⁻¹ .

- Benzimidazole Analogs (4d) : C=O at 1678 cm⁻¹; benzimidazole N-H at 3159 cm⁻¹ .

- Comparison :

- The target’s amide and imidazole N-H stretches align with analogs, but absence of nitro groups simplifies its IR profile.

Nuclear Magnetic Resonance (NMR):

- Triazole Analogs (6b) :

- Benzimidazole Analogs (W1) :

- Likely downfield shifts for benzimidazole protons (δ 7.5–8.5 ppm) due to aromatic anisotropy.

- Target Compound :

- Predicted naphthamide aromatic protons at δ 7.5–8.5 ppm; imidazole protons at δ 7.0–8.0 ppm.

生物活性

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound belongs to a class of imidazole derivatives known for their diverse pharmacological properties, including anticancer and antimicrobial activities.

Molecular Formula and Weight

- Molecular Formula : C19H19N3OS

- Molecular Weight : 345.44 g/mol

Structural Features

The compound features an imidazole ring, a naphthamide moiety, and a thioether linkage, which are pivotal for its biological activity. The presence of these functional groups contributes to the compound's interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide. The following findings summarize its activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A549 (Lung) | 18.53 | 23 |

| SGC-7901 (Gastric) | 15.00 | 30 |

| HeLa (Cervical) | 20.00 | 25 |

The compound demonstrated significant antiproliferative effects, with IC50 values comparable to established chemotherapeutics such as 5-Fluorouracil (5-FU) and Methotrexate (MTX). Notably, it exhibited a higher selectivity index for normal cells compared to tumor cells, suggesting a favorable therapeutic window.

The antitumor mechanism appears to involve the induction of apoptosis, characterized by:

- Increased expression of pro-apoptotic protein Bax.

- Decreased expression of anti-apoptotic protein Bcl-2.

These alterations were observed in a time-dependent manner, indicating that the compound may trigger apoptotic pathways critical for cancer cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 40 |

| Pseudomonas aeruginosa | 60 |

These results indicate that N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide possesses considerable antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Study on Antitumor Efficacy

In a comprehensive study published in Molecules, researchers synthesized various imidazole derivatives and evaluated their effects on cancer cell lines. The study found that modifications in the alkyl chain length significantly influenced the antitumor activity. The most promising derivative showed an IC50 value of 18.53 µM against HeLa cells, indicating strong potential for further development .

Antimicrobial Evaluation

Another research article highlighted the synthesis and biological evaluation of thiourea derivatives, including those related to N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide. The derivatives exhibited varied antibacterial activities against Gram-positive and Gram-negative bacteria, with MIC values indicating efficacy comparable to standard antibiotics .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。